![molecular formula C12H13BrN2O B580676 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-17-8](/img/structure/B580676.png)
6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Chemical Reactions Analysis
The chemical reactions of a compound are studied to understand its reactivity. This can involve studying its reactions with various reagents under different conditions. Computational chemistry can also be used to predict the outcomes of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various experimental techniques. These properties can affect how the compound is handled, stored, and used .Scientific Research Applications
Structural Analysis and Synthesis
Redetermination of Structure : The structure of spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one was redetermined at 113 K, revealing a molecule comprising two fused six-membered rings and one five-membered ring. It was noted for its intermolecular N—H⋯O hydrogen bonds forming a two-dimensional sheet (Zhang et al., 2008).
Novel Synthesis Methods : Methods for synthesizing various derivatives of spirobenzo[h]quinazoline, including spiro[cyclopentane-1,2'-naphthalene]-3'-carboxylate, were developed. These methods enabled the creation of new classes of spirobenzo[h]quinazoline derivatives (Grigoryan et al., 2017).
Biological and Pharmacological Properties
Anticonvulsant, Antidepressant, and Antibacterial Properties : Studies have shown that certain spirobenzo[h]quinazoline derivatives possess notable anticonvulsant, antidepressant, and antibacterial properties. These properties were observed in synthesized derivatives containing methyl substituents on the benzene ring (Grigoryan et al., 2018).
Anti-Monoamine Oxidase and Antitumor Activity : Various synthesized derivatives of spirobenzo[h]quinazolines demonstrated high anti-monoamine oxidase and antitumor activity, indicating potential therapeutic applications in these areas (Markosyan et al., 2015).
Chemical Reactions and Transformations
Mannich Reaction and Hydrolysis : The Mannich aminomethylation of certain quinazolinone derivatives leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment. Hydrolysis of these spirans yields 3-azabicyclo[3.3.1]nonanes (Markov & Farat, 2012).
Solid-Phase Synthesis of Spiroquinazolines : A solid-phase synthesis method was presented for creating spiroquinazoline derivatives, which have unique 3D architectures and pharmacological relevance. This synthesis involved a base-mediated tandem reaction including C-arylation, cyclization, and ring expansion into quinazolines (Pospíšilová et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-8-3-4-10-9(7-8)11(16)15-12(14-10)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKUMGRDZGAIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175833 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
CAS RN |
1272756-17-8 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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